molecular formula C10H14N2S B11963410 1-Ethyl-3-(4-methylphenyl)thiourea CAS No. 2827-18-1

1-Ethyl-3-(4-methylphenyl)thiourea

Cat. No.: B11963410
CAS No.: 2827-18-1
M. Wt: 194.30 g/mol
InChI Key: FNGYBATZKHIECN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-methylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

The synthesis of 1-Ethyl-3-(4-methylphenyl)thiourea typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) followed by alkylation. The general synthetic route includes:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Techniques such as recrystallization and column chromatography are employed for purification .

Chemical Reactions Analysis

1-Ethyl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with H₂O₂ yields sulfoxides, while reduction with LiAlH₄ produces amines .

Scientific Research Applications

1-Ethyl-3-(4-methylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-methylphenyl)thiourea involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its antioxidant properties are due to its ability to scavenge free radicals. The compound’s antidiabetic effect is linked to the inhibition of glucose-6-phosphatase, an enzyme involved in glucose metabolism .

Comparison with Similar Compounds

1-Ethyl-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for diverse applications .

Properties

CAS No.

2827-18-1

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

1-ethyl-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C10H14N2S/c1-3-11-10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13)

InChI Key

FNGYBATZKHIECN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)C

Origin of Product

United States

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